molecular formula C26H34O5 B10917901 2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate

2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No.: B10917901
M. Wt: 426.5 g/mol
InChI Key: MIQWJXJGTXMVNG-UHFFFAOYSA-N
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Description

2-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE is a complex organic compound with a unique structure that combines cyclohexyl, naphthyl, and propanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE typically involves multiple steps, starting with the preparation of the cyclohexyl and naphthyl intermediates. The key steps include:

    Formation of the cyclohexyl intermediate: This involves the reaction of isopropyl and methyl groups with cyclohexane under specific conditions to form the 2-isopropyl-5-methylcyclohexyl group.

    Formation of the naphthyl intermediate: This involves the methoxylation of naphthalene to form the 6-methoxy-2-naphthyl group.

    Coupling of intermediates: The cyclohexyl and naphthyl intermediates are then coupled through an esterification reaction with oxoethyl propanoate under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: It may bind to specific receptors in the body, modulating their activity.

    Inhibiting enzymes: It may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Modulating signaling pathways: It may influence signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-ISOPROPYL-5-METHYLCYCLOHEXYL TRIFLUOROACETATE: Similar structure but with a trifluoroacetate group.

    2-ISOPROPYL-5-METHYLCYCLOHEXYL METHANESULFONATE: Contains a methanesulfonate group instead of the oxoethyl propanoate group.

    2-ISOPROPYL-5-METHYLCYCLOHEXYL ACETATE: Similar structure with an acetate group.

Uniqueness

2-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE is unique due to its combination of cyclohexyl, naphthyl, and propanoate groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H34O5

Molecular Weight

426.5 g/mol

IUPAC Name

[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C26H34O5/c1-16(2)23-11-6-17(3)12-24(23)31-25(27)15-30-26(28)18(4)19-7-8-21-14-22(29-5)10-9-20(21)13-19/h7-10,13-14,16-18,23-24H,6,11-12,15H2,1-5H3

InChI Key

MIQWJXJGTXMVNG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)COC(=O)C(C)C2=CC3=C(C=C2)C=C(C=C3)OC)C(C)C

Origin of Product

United States

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